molecular formula C13H11ClN4O3 B5779852 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide

4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide

Cat. No. B5779852
M. Wt: 306.70 g/mol
InChI Key: SCUGKEHHEATUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide (CDNB) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of glutathione S-transferases (GSTs), which are enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. CDNB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide inhibits GSTs by forming a covalent bond with the active site cysteine residue of the enzyme. This reaction irreversibly inactivates the enzyme, leading to a decrease in GST activity. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to be a competitive inhibitor of GSTs, as it competes with glutathione for binding to the enzyme.
Biochemical and Physiological Effects:
4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to have a range of biochemical and physiological effects in various experimental systems. It has been reported to induce oxidative stress, DNA damage, and apoptosis in cancer cells. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has also been shown to modulate the activity of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. In addition, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has been shown to affect the expression of various genes involved in drug metabolism and detoxification.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is its high potency and selectivity as a GST inhibitor. It provides a reliable and reproducible measure of GST activity, which is important in many biochemical and pharmacological studies. However, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide has some limitations as well. It is a relatively toxic compound and can induce oxidative stress and DNA damage in cells. In addition, 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is not a specific inhibitor of GSTs, as it can also inhibit other enzymes such as epoxide hydrolases and peroxidases.

Future Directions

There are several potential future directions for research on 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide. One area of interest is the development of more potent and selective GST inhibitors based on the structure of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide. Another area of interest is the investigation of the role of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Finally, the potential use of 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide as a biomarker for oxidative stress and DNA damage in vivo is an area of active research.

Synthesis Methods

4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide can be synthesized by reacting 4-chloro-2-nitrobenzoic acid with 4,6-dimethyl-2-pyrimidinylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide as a yellow crystalline solid, which can be purified by recrystallization or chromatography.

Scientific Research Applications

4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is primarily used as a GST inhibitor in biochemical and pharmacological studies. It has been shown to inhibit various isoforms of GSTs, including GSTP1-1, GSTM1-1, and GSTA1-1, with high potency and selectivity. 4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide is often used as a positive control in GST activity assays, as it provides a reliable and reproducible measure of GST inhibition.

properties

IUPAC Name

4-chloro-N-(4,6-dimethylpyrimidin-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O3/c1-7-5-8(2)16-13(15-7)17-12(19)10-4-3-9(14)6-11(10)18(20)21/h3-6H,1-2H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUGKEHHEATUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-2-nitrobenzamide

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